molecular formula C6H9N5O B2399252 3-(Triazol-1-yl)azetidine-1-carboxamide CAS No. 1866616-59-2

3-(Triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2399252
CAS RN: 1866616-59-2
M. Wt: 167.172
InChI Key: BMNRAUQJMLHVPP-UHFFFAOYSA-N
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Description

“3-(Triazol-1-yl)azetidine-1-carboxamide” is a compound with the CAS Number: 1866616-59-2 . It has a molecular weight of 167.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N5O/c7-6 (12)10-3-5 (4-10)11-2-1-8-9-11/h1-2,5H,3-4H2, (H2,7,12) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The compound is part of the 1,2,3-triazole derivatives, which are known for their various biological activities . The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 167.17 .

Scientific Research Applications

Antiviral Agents

1,2,3-triazole derivatives, such as 3-(Triazol-1-yl)azetidine-1-carboxamide, have been studied for their potential as antiviral agents . They have shown promise in disrupting the replication cycle of viruses, which could make it easier for the body to eliminate the virus .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They have been used in the development of various pharmaceuticals due to their high chemical stability and ability to form hydrogen bonds .

Organic Synthesis

These compounds have also been used in organic synthesis . Their structural characteristics enable them to act as linker units between two active molecules or as bioisostere of different functional groups .

Polymer Chemistry

1,2,3-triazoles have been used in polymer chemistry . Their ability to form stable structures makes them suitable for creating complex polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles have been used due to their ability to form hydrogen bonds and bipolar interactions . This allows them to interact with biomolecular targets and improve solubility .

Bioconjugation

1,2,3-triazoles have been used in bioconjugation . This involves attaching a small molecule, such as a drug or a fluorescent dye, to a biomolecule for the purpose of studying or manipulating the function of the biomolecule .

Chemical Biology

In chemical biology, 1,2,3-triazoles have been used for their ability to mimic the structure and function of natural biomolecules . This makes them useful tools for studying biological systems .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . They can be attached to biomolecules to make them visible under a fluorescence microscope, which is useful for studying the structure and function of cells .

Mechanism of Action

Target of Action

3-(Triazol-1-yl)azetidine-1-carboxamide, also known as EN300-7539081, is a member of the azetidine family of compounds

Mode of Action

. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Pharmacokinetics

, which could potentially influence its absorption and distribution.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,2,3-triazoles have attracted significant interest in medicinal chemistry for their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed . This review aims to outline the advances in the application of 1,2,3-triazole derivatives as antiviral agents .

properties

IUPAC Name

3-(triazol-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNRAUQJMLHVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Triazol-1-yl)azetidine-1-carboxamide

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